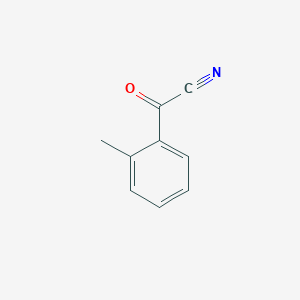

2-Methylbenzoyl cyanide

Description

Historical Trajectory and Initial Research Contributions on Acyl Cyanides

The journey of acyl cyanides began over a century ago, with their discovery rooted in the fundamental reactions of cyanide salts. The fact that gold could be dissolved in a potassium cyanide solution was known as early as 1805. core.ac.uk However, the specific class of acyl cyanides emerged from later explorations in organic synthesis. Classically, these compounds are produced through the salt metathesis reaction of an acyl chloride with a metal cyanide, such as sodium or potassium cyanide. wikipedia.orggoogle.com This method, while foundational, often faced challenges, including the potential for the formation of dimeric acyl cyanide byproducts, which could lead to reduced yields of the desired monomeric compound. google.com

Early research focused on understanding the fundamental reactivity of the acyl cyanide group. Studies in the mid to late 20th century explored their reactions with various reagents. For instance, research detailed the reaction of enolizable acyl cyanides with acid chlorides or anhydrides in the presence of tertiary amines to produce 1-cyano-1-alkenyl carboxylates, demonstrating their utility in creating complex ester derivatives. oup.com These initial contributions laid the groundwork for the more sophisticated applications seen today, establishing acyl cyanides as versatile and reactive intermediates in the toolkit of synthetic organic chemists.

Strategic Significance of 2-Methylbenzoyl Cyanide in Organic Synthesis and Advanced Materials Science

The strategic importance of 2-methylbenzoyl cyanide lies in its ability to participate in a variety of complex chemical transformations, leading to valuable molecular scaffolds for pharmaceuticals, agrochemicals, and advanced materials. google.com

A paramount application is its role as a heterodienophile in photochemical cycloaddition reactions. cdnsciencepub.comcdnsciencepub.comgrafiati.com Upon irradiation with UV light, 2-methylbenzoyl cyanide can undergo photoenolization. rsc.org This transient photoenol is highly reactive and can participate in Diels-Alder type reactions. For example, irradiation of 2-methylbenzoyl cyanide in an acetonitrile (B52724) solution leads to its dimerization, which, after the loss of hydrogen cyanide, forms a cycloadduct. cdnsciencepub.comgrafiati.com When this photolysis is carried out in the presence of another, more reactive acyl cyanide, mixed adducts can be obtained in excellent yields. cdnsciencepub.com These cycloadducts are powerful intermediates for synthesizing highly functionalized polycyclic systems. Their reaction with carbon and nitrogen nucleophiles through a tandem addition-cyclization sequence provides a facile route to substituted naphthols and isoquinolones, respectively. cdnsciencepub.comresearchgate.netresearchgate.net The isoquinolone ring system is of particular interest as it is a core structure in numerous alkaloids and serves as a key synthetic intermediate. cdnsciencepub.com

In the realm of advanced materials science, the benzoyl moiety in 2-methylbenzoyl cyanide is structurally similar to components of known photoinitiators used in UV curing and photopolymerization. songwon.combgsu.edu Photoinitiators are compounds that, upon absorption of light, generate reactive species like free radicals to initiate polymerization. bgsu.edu Acylphosphine oxides, for example, are a well-known class of photoinitiators. nih.govdcu.ie The photochemical reactivity of 2-methylbenzoyl cyanide, particularly its ability to form reactive intermediates upon irradiation, suggests its potential application or modification for use in creating radiation-curable monomers and oligomers, which are foundational to the production of specialized coatings, inks, and adhesives. cdnsciencepub.comsongwon.com

| Cycloadduct Reactant | Nucleophile/Reagent | Conditions | Product Class | Yield Range | Reference |

|---|---|---|---|---|---|

| Mixed Cycloadducts (e.g., 8a-e) | Carbon Nucleophiles | Tandem addition-cyclization | Substituted Naphthols | - | cdnsciencepub.com |

| Mixed Cycloadducts (e.g., 8a, 8e) | Nitrogen Nucleophiles | Tandem addition-cyclization | Isoquinolones | 60-80% | cdnsciencepub.com |

| Mixed Cycloadducts (e.g., 8a, 8e) | Potassium tert-butoxide | THF | Isocoumarins | - | cdnsciencepub.comcdnsciencepub.com |

Current Research Imperatives and Emerging Frontiers in 2-Methylbenzoyl Cyanide Chemistry

Contemporary research continues to build upon the foundational chemistry of acyl cyanides, including 2-methylbenzoyl cyanide, seeking to develop more efficient, selective, and environmentally benign synthetic methods. A significant frontier is the development of novel catalytic systems to mediate reactions involving these compounds. For instance, recent studies have demonstrated that acyl cyanides can act as bifunctional reagents in copper-catalyzed domino reactions. acs.org These processes involve an initial C-CN bond cleavage, generating a cyano source in situ for a subsequent cyanation reaction, leading to cyano-substituted amides and esters. acs.org

Another emerging area is the use of acyl cyanides in transition-metal-free C-C bond cleavage reactions for acylation. A recently developed method allows for the synthesis of N-heteroaryl esters from N-heteroaryl methanols and acyl cyanides, using a simple base/crown ether combination, which is notable for its operational simplicity and high efficiency. frontiersin.orgfrontiersin.org

The field of photochemistry is also evolving, with new concepts like photomechanochemistry—the use of mechanical force to enhance photochemical reactions—being explored for reactions like [2+2] cycloadditions. beilstein-journals.org Furthermore, the integration of photocatalysis with transition metal catalysis in dual catalytic systems is enabling new types of chemical transformations under mild conditions, expanding the potential for acyl radicals generated from precursors like acyl cyanides. rsc.org These advancements highlight a trend towards harnessing the unique reactivity of the acyl cyanide group in increasingly sophisticated and sustainable catalytic cycles, promising new routes to complex molecules and functional materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXWANVHOUGOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431427 | |

| Record name | 2-Methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5955-73-7 | |

| Record name | 2-Methyl-α-oxobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5955-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methylbenzoyl Cyanide and Its Congeners

Established Synthetic Pathways to 2-Methylbenzoyl Cyanide

Conventional methods for synthesizing 2-methylbenzoyl cyanide primarily rely on the reaction of an acyl halide with a simple inorganic cyanide. These pathways are well-established but involve significant safety and handling considerations due to the nature of the reagents.

Cyanation Reactions Utilizing Traditional Cyanide Sources (e.g., Sodium/Potassium Cyanide with o-Methylbenzoyl Chloride)

The most direct and historically common method for preparing 2-methylbenzoyl cyanide is the nucleophilic acyl substitution of o-methylbenzoyl chloride with a cyanide salt. google.com In this reaction, the cyanide anion (CN⁻) from sodium cyanide (NaCN) or potassium cyanide (KCN) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the o-methylbenzoyl chloride. This leads to the displacement of the chloride ion and the formation of the C-CN bond, yielding the acyl cyanide product.

While effective, these reactions necessitate the use of highly toxic and water-soluble cyanide salts, which require stringent safety protocols and specialized waste disposal procedures to mitigate risks. google.comuny.ac.id The reaction is analogous to the well-documented synthesis of benzyl (B1604629) cyanide from benzyl chloride and sodium cyanide, a process that has been a staple in organic synthesis for decades. orgsyn.org

Role of Phase Transfer Catalysis in Cyanidation Reactions

A significant challenge in the reaction between o-methylbenzoyl chloride and inorganic cyanides is the mutual insolubility of the reactants. The acyl chloride is soluble in organic solvents, whereas the cyanide salts are typically soluble only in water. Phase-transfer catalysis (PTC) provides an elegant solution to this two-phase reaction problem. princeton.educrdeepjournal.org

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of 2-methylbenzoyl cyanide requires careful optimization of several reaction parameters. Key variables include temperature, solvent, catalyst selection and loading, and the molar ratio of reactants.

For instance, in related syntheses, controlling the temperature is crucial; a typical range for the cyanation of o-methylbenzoyl chloride is between 70°C and 110°C. google.com The choice of solvent also plays a significant role, with options including toluene, xylene, and dichloroethane. google.com The reaction time is another critical factor, often ranging from 3 to 5 hours for completion. google.com Modern approaches to reaction optimization may even employ data-driven methods like Bayesian optimization to rapidly identify the ideal set of conditions from a vast array of possibilities, minimizing trial-and-error experimentation. nih.govrsc.org

Table 1: Parameters for Optimizing 2-Methylbenzoyl Cyanide Synthesis

| Parameter | Typical Range/Options | Effect on Reaction |

|---|---|---|

| Temperature | 70 - 110 °C | Affects reaction rate; higher temperatures can lead to side reactions and impurities. |

| Solvent | Toluene, Dichloroethane, Xylene | Influences solubility of reactants and catalyst, can affect reaction rate and work-up. |

| Catalyst | Quaternary Ammonium Salts (e.g., Tetramethylammonium chloride) | Increases reaction rate by facilitating contact between reactants in a two-phase system. |

| Reactant Ratio | Molar ratio of o-methylbenzoyl chloride to cyanide source is optimized. | Using a slight excess of the cyanide source can drive the reaction to completion, but a large excess complicates purification. phasetransfer.com |

| Reaction Time | 3 - 5 hours | Insufficient time leads to incomplete conversion; excessive time can promote byproduct formation. |

Green Chemistry Innovations in Acyl Cyanide Synthesis

In response to the environmental and safety concerns associated with traditional cyanide reagents, significant research has focused on developing greener synthetic alternatives. These innovations prioritize the use of less hazardous materials and more sustainable reaction conditions.

Development of Environmentally Benign Reagents and Catalytic Systems (e.g., K₄[Fe(CN)₆] as a Safer Cyanide Source)

A major advancement in green cyanidation is the use of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], or the related potassium ferricyanide (B76249), K₃[Fe(CN)₆], as cyanide sources. researchgate.net These coordination compounds are stable, crystalline solids with low toxicity, making them significantly safer to handle and transport than simple alkali metal cyanides. soran.edu.iq

A patented method for synthesizing o-methylbenzoyl cyanide utilizes o-methylbenzoyl chloride and potassium ferricyanide in the presence of a copper catalyst, such as oxine-copper. google.com The reaction proceeds efficiently to give the desired product in high yield (over 90%). google.com The choice of cyanating agent is crucial; the high stability of hexacyanoferrate(II) allows for a slow, controlled release of cyanide ions, which can prevent catalyst poisoning and side reactions that may occur with more reactive cyanide sources. nih.gov This approach avoids the need for virulent reagents like sodium cyanide or cuprous cyanide, presenting a green and safe alternative with high industrial value. google.com

Table 2: Comparison of Traditional vs. Green Cyanide Sources

| Feature | Traditional Sources (NaCN, KCN) | Green Source (K₄[Fe(CN)₆]) |

|---|---|---|

| Toxicity | High | Low |

| Physical State | Solid | Stable, crystalline solid |

| Handling Safety | Requires extreme caution and specialized equipment | Safer and easier to handle |

| Reactivity | High, rapid release of CN⁻ | Controlled release of CN⁻ under reaction conditions |

| Catalyst Compatibility | Can lead to catalyst poisoning in some systems | Generally shows better compatibility and prevents catalyst deactivation |

Exploration of Solvent-Free and Aqueous-Phase Synthetic Approaches

The synthesis of o-methylbenzoyl cyanide from o-methylbenzoyl chloride and potassium ferricyanide can be successfully performed in the absence of a solvent. google.com In one example, the reactants are heated together with a copper catalyst to 80-85°C for 5 hours, resulting in a 90.5% yield after purification. google.com

Additionally, performing reactions in water is a key objective of green chemistry. Copper-catalyzed cyanation reactions using K₄[Fe(CN)₆] have been effectively carried out in aqueous solvent systems. researchgate.net These aqueous-phase and solvent-free approaches represent a significant step towards more sustainable chemical manufacturing by reducing waste and environmental impact.

Principles of Atom Economy and Waste Minimization in Production Processes

In the contemporary chemical industry, the principles of green chemistry are paramount in guiding the development of new synthetic processes. Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical reaction. acs.orgjocpr.comskpharmteco.com It measures the proportion of reactant atoms that are incorporated into the desired final product, with the goal of maximizing this value to minimize waste. primescholars.com The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the product, with no byproducts. jocpr.com

The production of fine chemicals like 2-methylbenzoyl cyanide and its congeners can be optimized by adhering to these principles. Traditional synthetic methods often involve stoichiometric reagents that contribute to significant waste streams. acs.org By designing synthetic pathways that favor catalytic processes and reactions with high atom economy, the environmental impact and cost of production can be substantially reduced. acs.orgsolubilityofthings.com

Waste minimization in chemical production extends beyond atom economy to encompass the entire process, including the use of solvents, separation agents, and energy. solubilityofthings.comblazingprojects.com Strategies for waste reduction include:

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and selectivity, thereby reducing the formation of impurities and byproducts.

Recycling and Reuse: Implementing procedures to recover and reuse solvents, catalysts, and unreacted starting materials.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids. nih.gov

Energy Efficiency: Designing processes that operate at ambient temperature and pressure to reduce energy consumption. wjpmr.com

The application of these principles to the synthesis of 2-methylbenzoyl cyanide can be illustrated by comparing a traditional cyanating method with a more modern, atom-economical approach.

| Reaction Type | Reactants | Products | Byproducts | Atom Economy (%) |

| Traditional (e.g., Sandmeyer reaction) | 2-Methylaniline, NaNO₂, HCl, CuCN, KCN | 2-Methylbenzonitrile | N₂, H₂O, CuCl, KCl | Low |

| Catalytic Cyanation | 2-Bromotoluene, KCN | 2-Methylbenzonitrile | KBr | High |

This table provides a conceptual comparison of atom economy for different synthetic approaches to a related benzonitrile. Actual values would depend on the specific reagents and conditions used.

By embracing the principles of atom economy and waste minimization, the chemical industry can move towards more sustainable and economically viable production of 2-methylbenzoyl cyanide and other valuable compounds.

Multicomponent Reactions and Cascade Processes for 2-Methylbenzoyl Cyanide Functionalization

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all the starting materials. mdpi.comnih.govnih.gov These reactions are highly convergent and atom-economical, making them particularly attractive for the rapid generation of molecular diversity. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-established methods for the synthesis of a wide variety of heterocyclic compounds and peptidomimetics. mdpi.comnih.gov

While direct participation of 2-methylbenzoyl cyanide in classical MCRs is not extensively documented, its functional groups offer potential for novel MCR development. The carbonyl group can react with nucleophiles, and the cyanide moiety can participate in cycloadditions or act as a precursor to other functional groups. For instance, a hypothetical MCR could involve the reaction of 2-methylbenzoyl cyanide, an amine, an isocyanide, and a suitable acid component to generate complex, highly functionalized molecules.

Cascade reactions, also known as tandem or domino reactions, are processes in which a single reaction event initiates a sequence of subsequent transformations, leading to the formation of a complex product without the need for isolating intermediates. nih.gov These processes are highly efficient as they reduce the number of synthetic steps, purifications, and solvent usage.

Photochemical activation can be a particularly effective strategy for initiating cascade reactions involving benzoyl cyanides. Irradiation of 2-methylbenzoyl cyanide can lead to the formation of reactive intermediates that can undergo subsequent cyclization or cycloaddition reactions. rsc.org For example, a photochemically generated intermediate could undergo an intramolecular cyclization to form a polycyclic aromatic system, or it could be trapped by a dienophile in an intermolecular cycloaddition, leading to the formation of complex adducts. These photochemical cascade reactions offer a mild and controlled method for the synthesis of intricate molecular architectures from relatively simple precursors. rsc.org

| Reaction Type | Starting Materials | Key Intermediates | Product Class | Potential Advantages |

| Hypothetical MCR | 2-Methylbenzoyl cyanide, Amine, Isocyanide, Acid | Nitrilium ion | Highly substituted heterocycles | High atom economy, molecular diversity |

| Photochemical Cascade | 2-Methylbenzoyl cyanide, Alkene | Excited state, radical species | Polycyclic compounds, cycloadducts | Mild conditions, access to complex structures |

This table illustrates the potential of MCRs and cascade reactions for the functionalization of 2-methylbenzoyl cyanide, highlighting the key features of each approach.

Chemo- and Regioselective Synthesis of 2-Methylbenzoyl Cyanide Analogs

The selective functionalization of aromatic rings is a central challenge in organic synthesis. Chemo- and regioselectivity refer to the ability to control which functional group reacts (chemoselectivity) and at which position on a molecule the reaction occurs (regioselectivity). The development of methods for the chemo- and regioselective synthesis of analogs of 2-methylbenzoyl cyanide is crucial for creating a diverse library of compounds for screening in various applications.

One approach to achieving regioselectivity is through directed ortho-metalation, where a directing group on the aromatic ring guides the deprotonation and subsequent electrophilic substitution to the adjacent position. While the methyl group in 2-methylbenzoyl cyanide is not a strong directing group, the benzoyl cyanide moiety could potentially be modified or a directing group could be temporarily installed to achieve selective functionalization at specific positions on the aromatic ring.

Organocatalysis has emerged as a powerful tool for achieving high levels of chemo- and regioselectivity in a wide range of transformations. For example, substrate-directed benzannulation reactions can be used to construct highly functionalized aromatic rings with excellent control over the substitution pattern. rsc.org By carefully choosing the catalyst and reaction partners, it is possible to synthesize specific isomers of functionalized 2-methylbenzoyl cyanide analogs that would be difficult to obtain through traditional methods.

Furthermore, the benzoyl cyanide moiety itself can be used to direct the selective benzoylation of various functional groups. The use of benzoyl cyanide in combination with ionic liquids has been shown to be an efficient and selective method for the benzoylation of nucleosides, phenols, and amines. nih.gov This approach offers a "green" alternative to traditional benzoylation methods that often use hazardous reagents like benzoyl chloride in pyridine.

| Synthetic Strategy | Key Principle | Targeted Selectivity | Potential Products |

| Directed ortho-Metalation | Use of a directing group to guide metalation | Regioselective functionalization of the aromatic ring | Specifically substituted 2-methylbenzoyl cyanide analogs |

| Organocatalytic Benzannulation | Substrate-controlled annulation reaction | Chemo- and regioselective formation of the aromatic core | Polyfunctionalized trifluoromethylarene analogs of 2-methylbenzoyl cyanide |

| Selective Benzoylation | Use of benzoyl cyanide as a mild benzoylating agent | Chemoselective benzoylation of hydroxyl and amino groups | Benzoylated derivatives of complex molecules |

This table summarizes various strategies for the chemo- and regioselective synthesis of 2-methylbenzoyl cyanide analogs and their derivatives.

Mechanistic Investigations of 2 Methylbenzoyl Cyanide Reactivity

Photochemical Transformations and Photoenolization Dynamics of 2-Methylbenzoyl Cyanide

The photochemical behavior of 2-methylbenzoyl cyanide is dominated by its ability to undergo dimerization and cycloaddition reactions upon irradiation. When subjected to ultraviolet light, 2-methylbenzoyl cyanide exhibits significant reactivity, primarily driven by the electronic excitation of the aroyl chromophore.

Dimerization Mechanisms and Cycloadduct Formation

Irradiation of 2-methylbenzoyl cyanide in an acetonitrile (B52724) solution leads to a notable photochemical reaction: the formation of a dimer. cdnsciencepub.comcdnsciencepub.com This process is initiated by the photoexcitation of one molecule of 2-methylbenzoyl cyanide, which then reacts with a ground-state molecule. The resulting dimeric intermediate subsequently eliminates a molecule of hydrogen cyanide (HCN) to yield a stable cycloadduct. cdnsciencepub.comcdnsciencepub.com This dimerization process is efficient and has also been observed with derivatives of 2-methylbenzoyl cyanide, indicating a robust reaction pathway for this class of compounds. cdnsciencepub.comcdnsciencepub.com

The formation of the cycloadduct can be summarized in the following table:

| Reactant | Condition | Key Transformation | Product |

| 2-Methylbenzoyl cyanide | Irradiation in acetonitrile | Dimerization followed by HCN elimination | Cycloadduct 7a |

| Derivatives of 2-Methylbenzoyl cyanide | Irradiation in acetonitrile | Dimerization followed by HCN elimination | Cycloadducts 7b, 7c |

Table 1: Dimerization and Cycloadduct Formation of 2-Methylbenzoyl Cyanide and its Derivatives.

Reactions with External Dienophiles (e.g., Maleic Anhydride, Other Acyl Cyanides)

The photochemical reactivity of 2-methylbenzoyl cyanide extends to reactions with external trapping agents, particularly other acyl cyanides that can act as dienophiles in a hetero-Diels-Alder type reaction. When 2-methylaroyl cyanides are photolyzed in the presence of a more reactive acyl cyanide, mixed cycloadducts are obtained in excellent yields. cdnsciencepub.comcdnsciencepub.com For instance, the irradiation of 2-methylbenzoyl cyanide in the presence of two equivalents of acetyl cyanide resulted in a 50% yield of the mixed adduct. cdnsciencepub.com This demonstrates the utility of this photochemical method for constructing complex molecules by intercepting the photo-excited species with suitable dienophiles. cdnsciencepub.com

The table below summarizes the formation of mixed adducts:

| Reactants | Condition | Product | Yield |

| 2-Methylbenzoyl cyanide and Acetyl cyanide | Irradiation | Mixed Adduct 8e | 50% |

| 2-Methylbenzoyl cyanide and Benzoyl cyanide | Irradiation in acetonitrile | Mixed Adduct 8a | 75% |

Table 2: Formation of Mixed Adducts from Photolysis of 2-Methylbenzoyl Cyanide with Other Acyl Cyanides.

Nucleophilic Reactivity and Cyanation Mechanisms Involving 2-Methylbenzoyl Cyanide

The electrophilic nature of the carbonyl carbon in 2-methylbenzoyl cyanide makes it susceptible to attack by various nucleophiles. This reactivity is fundamental to its utility in synthesis, particularly in the construction of more complex molecular frameworks. The cycloadducts derived from the photochemical reactions of 2-methylbenzoyl cyanide serve as versatile intermediates that can undergo further transformations upon reaction with nucleophiles. cdnsciencepub.comcdnsciencepub.com

Reactions with Carbon and Nitrogen Nucleophiles Leading to Functionalized Products

The cycloadducts formed from the dimerization of 2-methylbenzoyl cyanide and its derivatives, as well as the mixed adducts, react readily with both carbon and nitrogen nucleophiles. cdnsciencepub.comcdnsciencepub.com These reactions proceed through a tandem addition-cyclization sequence, yielding functionally rich polycyclic molecules. Specifically, reaction with carbon nucleophiles leads to the formation of substituted naphthols, while nitrogen nucleophiles afford substituted isoquinolones. cdnsciencepub.comcdnsciencepub.com This pathway highlights the synthetic potential of the photochemically generated cycloadducts as synthons for elaborate aromatic and heterocyclic systems.

Tandem Addition-Cyclization Sequences for Heterocycle Formation

The reaction of the photochemically derived cycloadducts with nucleophiles is a prime example of a tandem addition-cyclization sequence. This process involves the initial nucleophilic attack on an electrophilic site within the cycloadduct, followed by an intramolecular cyclization to form a stable heterocyclic or carbocyclic ring system. cdnsciencepub.comcdnsciencepub.com

Beyond the formation of naphthols and isoquinolones, this strategy has been extended to the synthesis of isocoumarins. Treatment of the mixed adducts with potassium tert-butoxide in tetrahydrofuran (B95107) (THF) initiates a sequence that results in the formation of isocoumarins. cdnsciencepub.com These tandem reactions provide an efficient route to valuable heterocyclic structures from readily available aroyl cyanides.

Electroreduction Pathways of Benzoyl Cyanides, Including Substituted Derivatives

The electrochemical reduction of benzoyl cyanides provides insight into the behavior of these molecules upon electron transfer. Studies on benzoyl cyanide and its substituted derivatives, such as p-methoxybenzoyl cyanide and p-chlorobenzoyl cyanide, have elucidated a detailed mechanistic pathway in solvents like acetonitrile and N,N-dimethylformamide. nih.gov

The electroreduction process is initiated by a one-electron reduction to form an anion radical. This radical species subsequently undergoes dimerization to produce a dianionic intermediate. nih.gov This dianion then loses a cyanide ion to form the anion of the monocyanohydrin of benzil (B1666583). This intermediate can then proceed through two parallel reaction pathways: either the expulsion of another cyanide ion to yield the corresponding benzil or a rearrangement to form the monoanion of mandelonitrile (B1675950) benzoate. nih.gov The presence of water has been shown to increase the rate of dimerization and the subsequent amount of benzil produced. nih.gov

While the specific electrochemical behavior of 2-methylbenzoyl cyanide has not been detailed to the same extent as its para-substituted counterparts, the general mechanism can be considered applicable. The standard potentials for the initial reduction step and the dimerization rate constants have been evaluated for other substituted benzoyl cyanides, providing a framework for understanding the influence of substituents on the reduction pathway. nih.gov

The following table presents the standard potentials and dimerization rate constants for the electroreduction of various benzoyl cyanides in acetonitrile. nih.gov

| Compound | Substituent | Standard Potential (E°) vs. SCE (V) | Dimerization Rate Constant (k₂) (M⁻¹s⁻¹) |

| Benzoyl cyanide | H | -1.135 | 3.5 x 10⁴ |

| p-Methoxybenzoyl cyanide | p-OCH₃ | -1.242 | 1.1 x 10⁴ |

| p-Chlorobenzoyl cyanide | p-Cl | -1.065 | Not Reported |

Table 3: Electrochemical Data for the Reduction of Substituted Benzoyl Cyanides.

Anion Radical Formation and Subsequent Dimerization Kinetics

The electrochemical reduction of aroyl cyanides, such as 2-methylbenzoyl cyanide, typically proceeds through the formation of an anion radical intermediate. This process involves the transfer of a single electron to the molecule's lowest unoccupied molecular orbital (LUMO). The resulting anion radical is a transient species whose stability and subsequent reaction pathways are of significant mechanistic interest. While any organic molecule with antibonding molecular orbitals is theoretically capable of forming an anion radical, the feasibility of this process depends on the energy of the LUMO. utexas.edu

Once formed, the 2-methylbenzoyl cyanide anion radical can undergo several reactions, one of the most common being dimerization. This process involves the coupling of two anion radical molecules to form a dimeric dianion. The kinetics of this dimerization can be studied using electrochemical techniques like cyclic voltammetry. jcsp.org.pkresearchgate.net In this method, the rate of dimerization influences the shape and position of the voltammetric waves. For instance, a rapid dimerization following the initial electron transfer will cause a shift in the peak potential and a change in the peak current characteristics as the scan rate is varied. jcsp.org.pkresearchgate.net

Anion Radical Formation (Electron Transfer): Ar-CO-CN + e⁻ ⇌ [Ar-CO-CN]•⁻

Dimerization: 2 [Ar-CO-CN]•⁻ → ⁻[NC-(Ar)CO-CO(Ar)-CN]⁻

The rate constant for the dimerization process is a key parameter that provides insight into the reactivity of the anion radical intermediate. researchgate.net

Influence of Solvent and Substituents on Redox Potentials and Dimerization Rate Constants

The electrochemical behavior of 2-methylbenzoyl cyanide is significantly influenced by the surrounding medium and its molecular structure. Both the solvent and the nature of substituents on the aromatic ring can alter the redox potentials and the kinetics of subsequent reactions like dimerization.

Solvent Effects: The choice of solvent affects the stability of the charged intermediates formed during reduction. Polar solvents can solvate and stabilize the anion radical and the dimeric dianion, thereby influencing the redox potential. The dielectric constant of the solvent can also play a role; an increase in the dielectric constant generally favors reactions where the charge is more dispersed in the transition state. dergipark.org.tr For example, studies on related compounds like quinones have shown that redox potentials can span a wide range depending on the solvent and the counterions present in the electrolyte. diva-portal.orgresearchgate.net In acetonitrile, a common solvent for electrochemical studies, a clear relationship between substituent effects and redox potential is often observed, whereas in protic solvents like water, this relationship can be masked by strong solvent-intermediate interactions. diva-portal.orgresearchgate.net

Substituent Effects: The electronic properties of substituents on the benzoyl ring have a pronounced effect on the redox potential. Electron-withdrawing groups stabilize the anion radical by delocalizing the negative charge, making the reduction occur at less negative potentials (i.e., making the compound easier to reduce). Conversely, electron-donating groups, such as the methyl group in 2-methylbenzoyl cyanide, destabilize the anion radical, shifting the reduction potential to more negative values. This relationship is often quantified using Hammett plots, which correlate the redox potential with the substituent's Hammett parameter (σ). A strong correlation indicates that the substituent's electronic effect is the primary factor governing the ease of reduction. diva-portal.org The rate of subsequent reactions, such as dimerization, is also affected, with electron-withdrawing substituents often increasing the rate of condensation or dimerization reactions. dergipark.org.tr

Table 1: Hypothetical Influence of Substituents on Redox Potential of Benzoyl Cyanide Derivatives

| Substituent (at para-position) | Hammett Parameter (σp) | Redox Potential (E½ vs. SCE in MeCN) |

| -OCH₃ | -0.27 | -1.35 V |

| -CH₃ | -0.17 | -1.28 V |

| -H | 0.00 | -1.20 V |

| -Cl | +0.23 | -1.12 V |

| -CN | +0.66 | -0.98 V |

| -NO₂ | +0.78 | -0.91 V |

Transition Metal-Catalyzed Reactions Involving 2-Methylbenzoyl Cyanide

Transition metal catalysis provides powerful tools for activating the relatively inert bonds within 2-methylbenzoyl cyanide, enabling the construction of more complex molecular architectures. rsc.org

Catalytic Systems for Carbon-Carbon and Carbon-Heteroatom Bond Activation

The activation of carbon-carbon bonds by transition metals is a challenging but synthetically valuable transformation. rsc.org In the context of 2-methylbenzoyl cyanide, the most likely C-C bond for activation is the acyl-cyanide bond (R-CO|CN). Transition metal complexes, particularly those of nickel, palladium, rhodium, and ruthenium, can insert into this bond, leading to a host of possible transformations. rsc.orgresearchgate.net

One common pathway involves the oxidative addition of the acyl-cyanide bond to a low-valent metal center (M⁰), forming an acyl-metal-cyanide intermediate (R-CO-MII-CN). This intermediate can then participate in various cross-coupling reactions. For instance, reaction with an organoboron reagent (in a Suzuki-Miyaura type coupling) could lead to the formation of a ketone, or reaction with an amine could result in an amide, demonstrating both C-C and C-heteroatom bond formation from the activated intermediate. nih.gov

Catalytic systems for these transformations often consist of:

A Metal Precursor: Such as Ni(COD)₂, Pd(OAc)₂, or [Rh(cod)Cl]₂.

A Ligand: Typically a phosphine (B1218219) or an N-heterocyclic carbene (NHC).

Additives/Reagents: A base, a reductant (for in situ generation of M⁰), and the coupling partner.

While direct examples for 2-methylbenzoyl cyanide are specific, the principles are well-established for the activation of related C-C and C-N bonds in amides and esters using nickel catalysis. nih.govacs.org These systems often proceed through a Ni(0)/Ni(II) catalytic cycle. nih.govacs.org

Ligand Effects on Reaction Selectivity and Efficiency

The choice of ligand in a transition metal-catalyzed reaction is crucial as it directly influences the steric and electronic environment of the metal center. This, in turn, dictates the reaction's selectivity (e.g., chemoselectivity, regioselectivity) and efficiency (e.g., yield, turnover number, reaction rate).

Electronic Effects: Electron-rich ligands can increase the electron density on the metal, promoting the initial oxidative addition step. Conversely, electron-poor ligands can facilitate the final reductive elimination step. A fine balance is required for an efficient catalytic cycle.

Steric Effects: Bulky ligands can create a specific steric environment around the metal that may favor one reaction pathway over another, thereby enhancing selectivity. For example, in a cross-coupling reaction, a bulky ligand might prevent the formation of undesired side products by sterically hindering their approach to the metal center.

Table 2: Illustrative Ligand Effects on a Hypothetical Ni-Catalyzed Cross-Coupling of an Aroyl Cyanide

| Ligand | Ligand Type | Yield (%) | Selectivity (Product A vs. B) |

| PPh₃ | Monodentate Phosphine | 45 | 60:40 |

| PCy₃ | Bulky Monodentate Phosphine | 75 | 85:15 |

| dppe | Bidentate Phosphine | 60 | 70:30 |

| IPr | N-Heterocyclic Carbene (NHC) | 88 | 95:5 |

| Xantphos | Bulky Bidentate Phosphine | 92 | >99:1 |

Identification and Trapping of Reactive Intermediates in 2-Methylbenzoyl Cyanide Reactions

Elucidating the mechanism of a chemical reaction often requires the detection and characterization of short-lived, high-energy reactive intermediates. allen.inlibretexts.org These species, which can include radicals, carbocations, carbanions, or organometallic complexes, cannot typically be isolated but their existence can be proven through spectroscopic methods or chemical trapping experiments. libretexts.orgresearchgate.net

In reactions involving 2-methylbenzoyl cyanide, several types of intermediates might be formed:

Anion Radicals: As discussed in section 3.3.1, these are formed under reductive conditions and can be detected by electron paramagnetic resonance (EPR) spectroscopy.

Acylium Ions or Acyl Radicals: Under certain conditions, cleavage of the acyl-cyanide bond could generate an acylium ion ([Ar-CO]⁺) or an acyl radical ([Ar-CO]•).

Organometallic Intermediates: In transition metal-catalyzed reactions, intermediates such as the acyl-metal-cyanide species (R-CO-M-CN) are central to the catalytic cycle.

Chemical Trapping is a powerful technique to indirectly prove the existence of a transient species. csbsju.edu This involves introducing a "trapping agent" into the reaction mixture that reacts specifically and rapidly with the suspected intermediate to form a stable, isolable product. csbsju.edu For example:

If a radical intermediate is suspected, a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be added. csbsju.edu The formation of a stable TEMPO-adduct, detectable by mass spectrometry, provides strong evidence for the radical's presence. csbsju.educhimia.ch

If an iminium ion intermediate were to form from the cyanide group (less common for aroyl cyanides but possible in metabolic contexts), it could be trapped by a nucleophile like cyanide itself or glutathione. nih.govnih.gov The resulting stable adducts can then be identified using techniques like LC-MS/MS. nih.gov

These trapping studies, combined with kinetic and spectroscopic data, are essential for building a complete picture of the reaction mechanism. chimia.ch

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylbenzoyl Cyanide and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, detailed information about the chemical environment of each nucleus within the 2-Methylbenzoyl cyanide framework can be obtained.

The ¹H NMR spectrum of 2-Methylbenzoyl cyanide provides distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the benzoyl cyanide group and the electron-donating nature of the methyl group, leading to a characteristic splitting pattern in the aromatic region of the spectrum. The methyl protons typically appear as a singlet in the upfield region.

The ¹³C NMR spectrum offers complementary information by revealing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon and the cyanide carbon exhibit characteristic downfield shifts due to their deshielded environments. The aromatic carbons show a range of chemical shifts depending on their substitution pattern and proximity to the functional groups.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Methylbenzoyl Cyanide

| Atom | Chemical Shift (ppm) |

|---|---|

| C (Carbonyl) | 185.0 |

| C (Cyanide) | 115.0 |

| C (Aromatic, substituted with C=O) | 135.0 |

| C (Aromatic, substituted with CH₃) | 140.0 |

| C (Aromatic) | 125.0 - 132.0 |

| C (Methyl) | 20.0 |

Note: These are approximate predicted values and can vary based on the solvent and experimental conditions.

When 2-Methylbenzoyl cyanide participates in reactions to form more complex adducts, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for elucidating the complete molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the establishment of connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. These correlations provide a detailed map of the molecular framework, enabling the unambiguous assignment of all atoms in the adduct.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present in a molecule and its conformational isomers.

The FT-IR and Raman spectra of 2-Methylbenzoyl cyanide are characterized by specific absorption and scattering bands corresponding to the vibrational modes of its functional groups. The most prominent of these is the C≡N stretching vibration of the cyanide group, which typically appears as a sharp and intense band in the region of 2200-2240 cm⁻¹. The C=O stretching vibration of the benzoyl group is also a strong and characteristic band, generally observed in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as the C-H stretching and bending vibrations of the methyl group, also give rise to distinct signals in the spectra.

Table 2: Characteristic Vibrational Frequencies for 2-Methylbenzoyl Cyanide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Cyanide) | Stretching | 2200 - 2240 |

| C=O (Carbonyl) | Stretching | 1680 - 1700 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

Vibrational spectroscopy is a sensitive probe of molecular conformation. For flexible molecules, different rotational isomers (conformers) can coexist, and each may exhibit a unique vibrational spectrum. By analyzing subtle shifts in peak positions and changes in band intensities, it is possible to identify the presence of different conformers and, in some cases, to determine their relative populations. Furthermore, intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions in the solid state or in solution, can lead to noticeable changes in the vibrational spectra, providing valuable information about the supramolecular organization of the compound. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra of different conformers, aiding in the interpretation of experimental data.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 2-Methylbenzoyl cyanide, the molecular ion peak (M⁺) in the mass spectrum will correspond to its exact molecular weight.

Under electron ionization (EI) conditions, the molecular ion can undergo fragmentation, breaking into smaller, charged species. The pattern of these fragment ions is a unique fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for 2-Methylbenzoyl cyanide may include the loss of the cyanide radical (·CN), the carbonyl group (CO), or the methyl radical (·CH₃), leading to the formation of characteristic fragment ions. Analysis of these fragmentation patterns provides valuable corroborative evidence for the structure of the parent molecule and can be used to identify unknown adducts.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| 2-Methylbenzoyl cyanide |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, allowing for the unambiguous identification of its elemental composition. For 2-methylbenzoyl cyanide, with a molecular formula of C₉H₇NO, the theoretical exact mass can be calculated. This high level of accuracy is instrumental in distinguishing it from isomers or other compounds with the same nominal mass.

Table 1: Theoretical Exact Mass of 2-Methylbenzoyl Cyanide

| Compound | Molecular Formula | Theoretical Exact Mass |

|---|

This table presents the calculated theoretical exact mass for 2-Methylbenzoyl cyanide.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When 2-methylbenzoyl cyanide is ionized in a mass spectrometer, it breaks apart into characteristic fragment ions. The masses of these fragments provide clues to the molecule's structure.

Common fragmentation pathways for aromatic ketones and cyanides can be predicted. For 2-methylbenzoyl cyanide, likely fragmentation would involve the loss of the cyanide group (CN) or the carbonyl group (CO). The presence of a methyl group on the benzene ring would also influence the fragmentation, potentially leading to the formation of a tropylium ion, a common and stable fragment in the mass spectra of toluene derivatives.

Table 2: Predicted Fragmentation Patterns for 2-Methylbenzoyl Cyanide

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| [C₈H₇O]⁺ | 2-Methylbenzoyl cation | 119 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

This table outlines the predicted major fragment ions of 2-Methylbenzoyl cyanide and their corresponding mass-to-charge ratios.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For 2-methylbenzoyl cyanide, a combination of interactions would be expected. The aromatic rings could engage in π-π stacking, where the electron clouds of adjacent rings interact. Additionally, weak C-H···O and C-H···N hydrogen bonds could play a role in stabilizing the crystal lattice. The presence of the polar carbonyl and cyanide groups would likely lead to dipole-dipole interactions.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies

Advanced spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed for real-time, in-situ monitoring of chemical reactions involving 2-methylbenzoyl cyanide. These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. This provides valuable kinetic data and mechanistic insights into the reactions of 2-methylbenzoyl cyanide. For instance, the progress of a reaction could be followed by monitoring the disappearance of the characteristic cyanide stretching frequency in the IR spectrum.

Applications of 2 Methylbenzoyl Cyanide in Complex Organic Synthesis

Utilization as a Versatile Synthon in Natural Product Synthesis

In the realm of natural product synthesis, the strategic disconnection of complex target molecules into simpler, readily available starting materials is a cornerstone of retrosynthetic analysis. 2-Methylbenzoyl cyanide serves as a valuable synthon—a molecular fragment representing a potential starting material in such analyses. While specific total syntheses of natural products commencing directly from 2-methylbenzoyl cyanide are not extensively documented in prominent literature, its utility is evident in its ability to construct core structural motifs found in numerous natural compounds.

The chemical transformations of 2-methylbenzoyl cyanide, particularly its photocyclization and subsequent reactions, provide access to key carbocyclic and heterocyclic frameworks. For instance, the naphthol and isocoumarin (B1212949) skeletons, which can be efficiently synthesized from this aroyl cyanide, are central to a wide range of natural products, including antibiotics, antifungals, and pigments. Similarly, the isoquinolone core is a privileged structure in a vast number of alkaloids with potent pharmacological activities.

Therefore, while a direct linear path from 2-methylbenzoyl cyanide to a named natural product may not be a common textbook example, its role as a versatile synthon is clear. It provides a reliable and efficient entry point to complex scaffolds that are otherwise challenging to assemble, making it a powerful tool in the conceptual design and potential execution of natural product total synthesis.

Role in the Construction of Diverse Heterocyclic Scaffolds

A significant application of 2-methylbenzoyl cyanide lies in its use as a precursor for a variety of heterocyclic systems through a hetero-Diels-Alder strategy. Groundbreaking research has demonstrated that upon photochemical irradiation, 2-methylbenzoyl cyanide undergoes a unique dimerization and subsequent elimination of hydrogen cyanide to form a reactive cycloadduct. researchgate.net This intermediate serves as a linchpin, reacting with a range of nucleophiles in tandem sequences to generate highly substituted heterocyclic scaffolds. researchgate.net

Synthesis of Naphthols and Their Functionalized Derivatives

The cycloadducts derived from the photolysis of 2-methylbenzoyl cyanide react efficiently with carbon nucleophiles. researchgate.net This reaction proceeds via a tandem addition-cyclization sequence to furnish substituted naphthol derivatives. researchgate.net This methodology offers a powerful route to constructing the naphthalene (B1677914) ring system, a core component of many bioactive molecules and functional materials. researchgate.net The process allows for the introduction of various substituents onto the aromatic core, depending on the nature of the carbon nucleophile used.

Table 1: Synthesis of Naphthol Derivatives from 2-Methylbenzoyl Cyanide Adducts

| Adduct | Carbon Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8a | CH₂(CO₂Me)₂ / NaH | THF, reflux | 10a (Methyl 1-hydroxy-5,7-dimethoxy-4-methyl-2-naphthoate) | 88 | researchgate.net |

| 8e | CH₂(COMe)₂ / NaH | THF, reflux | 10b (3-Acetyl-2-hydroxy-5-methoxy-8-methyl-1,4-naphthoquinone) | 65 | researchgate.net |

This table is based on data presented in the referenced scientific literature.

Preparation of Isoquinolones and Related Nitrogen-Containing Heterocycles

In a similar fashion, the cycloadducts formed from 2-methylbenzoyl cyanide can be intercepted by nitrogen-based nucleophiles. researchgate.net This variation of the tandem addition-cyclization sequence provides a direct and effective route to substituted isoquinolones, which are a critical class of nitrogen-containing heterocycles. researchgate.net The isoquinolone framework is a common feature in many pharmacologically active alkaloids and synthetic drugs. The flexibility of this method allows for the synthesis of a library of derivatives by varying the amine nucleophile. researchgate.net

Table 2: Synthesis of Isoquinolone Derivatives from 2-Methylbenzoyl Cyanide Adducts

| Adduct | Nitrogen Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8a | NH₃ / MeOH | MeOH, reflux | 11a (2-Hydroxy-6,8-dimethoxy-5-methyl-1(2H)-isoquinolone) | 91 | researchgate.net |

| 8a | MeNH₂ / MeOH | MeOH, reflux | 11b (2,5-Dimethyl-6,8-dimethoxy-1(2H)-isoquinolone) | 89 | researchgate.net |

| 8c | NH₃ / MeOH | MeOH, reflux | 11c (2-Hydroxy-6,8-dimethoxy-5,7-dimethyl-1(2H)-isoquinolone) | 95 | researchgate.net |

| 8d | NH₃ / MeOH | MeOH, reflux | 11d (2-Hydroxy-5,7-dimethoxy-4,6,8-trimethyl-1(2H)-isoquinolone) | 90 | researchgate.net |

This table is based on data presented in the referenced scientific literature.

Formation of Isocoumarins and Analogous Oxygen-Containing Heterocycles

The versatility of the 2-methylbenzoyl cyanide-derived intermediates extends to the synthesis of oxygen-containing heterocycles. Specifically, treatment of the mixed adducts with a strong base, such as potassium tert-butoxide, facilitates a rearrangement and cyclization to yield isocoumarins. researchgate.net Isocoumarins and their derivatives are prevalent in nature and exhibit a wide spectrum of biological activities, including antifungal, anticoagulant, and cytotoxic properties. This synthetic route provides an elegant and efficient means to access this important class of compounds. researchgate.net

Table 3: Synthesis of Isocoumarin Derivatives from 2-Methylbenzoyl Cyanide Adducts

| Adduct | Reagent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8a | KOBu-t | THF | 12a (3-Phenyl-6,8-dimethoxy-5-methylisocoumarin) | 94 | researchgate.net |

| 8e | KOBu-t | THF | 12b (3-Methyl-8-methoxy-5-methylisocoumarin) | 85 | researchgate.net |

This table is based on data presented in the referenced scientific literature.

Strategic Intermediate in Pharmaceutical Development and Active Pharmaceutical Ingredient (API) Synthesis

Beyond its utility in constructing fundamental heterocyclic systems, 2-methylbenzoyl cyanide is a key strategic intermediate in the multi-step synthesis of commercial Active Pharmaceutical Ingredients (APIs) and agrochemicals. nih.gov Its bifunctional nature allows for sequential, controlled transformations, making it an ideal starting point for building the complex molecular frameworks required for biological activity.

A prime example of its industrial application is its role as a crucial precursor in the synthesis of the fungicide Trifloxystrobin . Trifloxystrobin is a broad-spectrum strobilurin fungicide used extensively in agriculture. acs.orgresearchgate.net The synthesis pathways detailed in various patents show that 2-methylbenzoyl chloride is first converted to 2-methylbenzoyl cyanide, which then undergoes a series of transformations including esterification, oximation, and bromination to build the core structure of the final API. acs.org This industrial application underscores the compound's importance as a reliable and cost-effective building block for high-value chemical products.

Design and Synthesis of Bioactive Analogs via 2-Methylbenzoyl Cyanide Chemistry

The development of new pharmaceutical agents often relies on the principles of medicinal chemistry, where a lead compound is systematically modified to optimize its biological activity, selectivity, and pharmacokinetic properties. This process involves the creation of a library of chemical analogs for structure-activity relationship (SAR) studies.

The chemistry of 2-methylbenzoyl cyanide is exceptionally well-suited for this purpose. The robust and versatile reactions used to convert it into naphthols, isoquinolones, and isocoumarins can be readily adapted to produce large libraries of related compounds. By simply changing the reaction partner—for example, using different carbon nucleophiles, amines, or other reagents—chemists can systematically vary the substituents on the final heterocyclic scaffold.

For instance, by employing a diverse set of amines in the reaction to form isoquinolones (as shown in section 5.2.2), a library of N-substituted analogs can be generated. These analogs can then be screened for biological activity, and the results can be used to build an SAR model. This model helps to identify which structural features are essential for the desired therapeutic effect and guides the design of next-generation compounds with improved properties. While specific, large-scale SAR studies originating from 2-methylbenzoyl cyanide are not the focus of foundational academic literature, the synthetic methodologies established for this compound provide a clear and powerful platform for such investigations in a drug discovery context.

Integration into Multi-Step Synthetic Routes for Drug-like Molecules

2-Methylbenzoyl cyanide serves as a valuable building block in the multi-step synthesis of complex organic molecules, including those with potential pharmaceutical applications. chemimpex.comthegoodscentscompany.com Its chemical structure, featuring a reactive nitrile group and a benzoyl moiety, allows for its strategic incorporation into synthetic pathways designed to build intricate molecular frameworks. Organic chemists utilize this compound as an intermediate, leveraging its functional groups to introduce specific structural features or to construct larger, more complex scaffolds relevant to medicinal chemistry. chemimpex.com

The utility of 2-methylbenzoyl cyanide in these extended synthetic sequences lies in the distinct reactivity of its components. The cyanide group can be transformed into a variety of other functional groups, such as amines or carboxylic acids, which are pivotal in the architecture of drug-like molecules. wikipedia.orgrsc.org The aromatic ring and the methyl group can also undergo further modifications, or they can act as crucial components for receptor binding and molecular recognition in biologically active compounds. This versatility makes 2-methylbenzoyl cyanide a key precursor in the development of new therapeutic agents. chemimpex.comthegoodscentscompany.com

Table 1: Key Reactions in Multi-Step Synthesis Involving Acyl Cyanides

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Significance |

|---|---|---|---|

| Reduction | H₂, Pd/Al₂O₃ | Primary Amine | Introduces a basic nitrogen center, common in many APIs. |

| Hydrolysis | H₃O⁺, heat | Carboxylic Acid | Forms a key acidic functional group for salt formation or further derivatization. |

| Addition Reactions | Aldehydes, DMSO | Cyanohydrin Benzoates | Carbon-carbon bond formation, leading to more complex scaffolds. researchgate.net |

Applications in Agrochemical and Specialty Chemical Production

2-Methylbenzoyl cyanide is a crucial intermediate in the manufacturing of certain agrochemicals, most notably in the synthesis of strobilurin fungicides. google.com Specifically, it is a key precursor for the production of Trifloxystrobin, a broad-spectrum foliar fungicide used for plant protection. google.comchemicalbook.com The synthesis of Trifloxystrobin relies on the unique structure of 2-methylbenzoyl cyanide to build the core of the active ingredient, highlighting the compound's importance in the crop protection industry. chemimpex.comgoogle.com

Beyond agrochemicals, 2-methylbenzoyl cyanide is also employed in the formulation of various specialty chemicals. chemimpex.com Its reactivity and stability under diverse conditions make it a suitable component for creating materials with enhanced properties. chemimpex.com Researchers have utilized this compound to synthesize a range of derivatives, indicating its potential to contribute to advancements in material science, including the development of specialized polymers and resins. chemimpex.com

Table 2: Industrial Applications of 2-Methylbenzoyl Cyanide

| Industry | Specific Application | End Product Example | Reference |

|---|---|---|---|

| Agrochemical | Key Intermediate | Trifloxystrobin (Fungicide) | google.comchemicalbook.com |

| Specialty Chemicals | Building Block | Polymers, Resins | chemimpex.com |

| Pharmaceutical | Intermediate | Active Pharmaceutical Ingredients (APIs) | chemimpex.comthegoodscentscompany.com |

Diversification and Scaffold Elaboration through Functionalization of 2-Methylbenzoyl Cyanide

The chemical architecture of 2-methylbenzoyl cyanide allows for extensive diversification and scaffold elaboration through targeted functionalization. The presence of the nitrile (cyanide) and carbonyl groups provides two primary sites for chemical modification, enabling the synthesis of a wide array of derivatives from a single starting material.

One key transformation is the reaction of 2-methylbenzoyl cyanide with aldehydes in the presence of a solvent like DMSO, which proceeds smoothly to yield cyanohydrin benzoates. researchgate.net This reaction facilitates the formation of new carbon-carbon bonds, effectively elaborating the original scaffold into a more complex structure.

Furthermore, the nitrile group itself is highly versatile. It can undergo hydrolysis to form a carboxylic acid, specifically a derivative of phenylacetic acid, or it can be reduced to a primary amine, yielding a phenethylamine (B48288) derivative. wikipedia.orgrsc.org The selective hydrogenation of the nitrile in related compounds like benzyl (B1604629) cyanide to form primary amines is a well-established synthetic route. rsc.org These transformations convert the initial scaffold into structures containing fundamental functional groups that are prevalent in pharmaceuticals and other biologically active compounds. This capacity for functional group interconversion makes 2-methylbenzoyl cyanide a powerful tool for creating diverse molecular libraries for screening and development purposes.

Table 3: Chemical Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| 2-Methylbenzoyl cyanide | Primary subject of the article |

| Trifloxystrobin | Fungicide synthesized from 2-methylbenzoyl cyanide google.comchemicalbook.com |

| Trifloxystrobin-d6 | Labeled analogue of Trifloxystrobin chemicalbook.com |

| 2-Methylbenzoyl Cyanide-d7 | Intermediate used in the synthesis of Trifloxystrobin-d6 chemicalbook.com |

| Benzyl cyanide | Related compound used for contextual reactions wikipedia.orgrsc.org |

| Phenylacetic acid | Product of benzyl cyanide hydrolysis wikipedia.org |

| Phenethylamine | Product of benzyl cyanide hydrogenation wikipedia.orgrsc.org |

Derivatization Strategies for Analytical and Synthetic Utility of 2 Methylbenzoyl Cyanide

Analytical Derivatization for Enhanced Detection and Quantification

For analytical purposes, derivatization strategies primarily target the cyanide ion (CN⁻), which may be present as a precursor, a byproduct in the synthesis of 2-methylbenzoyl cyanide, or a degradation product. These methods enhance volatility for gas chromatography or introduce a chromophore/fluorophore for liquid chromatography, thereby improving sensitivity and selectivity.

Methods for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cyanide Species

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, the direct analysis of inorganic cyanide is not feasible due to its high polarity and low volatility. Therefore, derivatization is a mandatory step to convert the cyanide ion into a stable, volatile derivative suitable for GC-MS analysis.

Several methods have been developed for this purpose:

Nucleophilic Substitution: A one-step derivatization can be achieved through a nucleophilic substitution reaction. One such method uses S-phenyl benzenethiosulfonate, which reacts with cyanide in an aqueous medium to form phenyl thiocyanate (B1210189). rsc.orgrsc.org This derivative is then extracted into an organic solvent, such as ethyl acetate, and analyzed by GC-MS. rsc.org This approach has been successfully used to identify cyanide in various aqueous samples, including extracts from apple seeds. rsc.orgrsc.org

Dehydrocondensation: A simple screening analysis for cyanide in biological samples like blood involves using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net This reagent facilitates a dehydrocondensation reaction, converting cyanide into 2-cyano-4,6-dimethoxy-1,3,5-triazine, a derivative suitable for GC-MS detection. researchgate.net

Two-Step Derivatization: A rapid and sensitive method involves a two-step derivatization process. nih.gov Initially, cyanide reacts with benzaldehyde (B42025) to form a cyanohydrin intermediate. This is followed by a second reaction with an acylating agent, such as heptafluorobutyryl chloride (HFB-Cl), to produce a stable, volatile ester (heptafluoro-butyric acid-alpha-cyanobenzyl ester) that can be readily analyzed by GC-MS. nih.gov

Silylation: Silylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility. gcms.cz Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylsilyl cyanide (TMSCN) are used to derivatize various functional groups. nih.gov For cyanide analysis, this can be applied after converting it to a more suitable intermediate, such as 2-aminothiazoline-4-carboxylic acid (ATCA), which is then converted to its trimethylsilyl derivative for GC-MS analysis. nih.gov

Table 1: Comparison of GC-MS Derivatization Methods for Cyanide Analysis

| Derivatization Reagent(s) | Derivative Formed | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| S-phenyl benzenethiosulfonate | Phenyl thiocyanate | Aqueous | 0.075 µg/mL | rsc.orgrsc.org |

| Benzaldehyde & HFB-Cl | Heptafluoro-butyric acid-alpha-cyanobenzyl ester | Plasma | 0.04 µg/mL | nih.gov |

| Benzaldehyde & HFB-Cl | Heptafluoro-butyric acid-alpha-cyanobenzyl ester | Urine | 0.01 µg/mL | nih.gov |

| Pentafluorobenzyl bromide | Pentafluorobenzyl cyanide | Blood | 2 ng/mL | ajpp.in |

Strategies for High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) Analysis of Cyanide Ions and Metabolites

HPLC is well-suited for analyzing non-volatile and thermally labile compounds. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths, enhancing peak identification and purity assessment. For cyanide analysis, pre-column derivatization is typically used to attach a chromophore to the cyanide ion.

Reaction with Tetrathionate: A robust method for quantifying free and metal-complexed cyanide involves derivatization with potassium tetrathionate. mpg.de This reaction converts cyanide into thiocyanate (SCN⁻), which can be separated by HPLC and detected by a UV detector (a component of DAD systems). mpg.de The method is effective for various sample types, from low ionic strength solutions to seawater, and can distinguish between different forms of cyanide by adjusting the reaction pH. mpg.de At pH 10, free and weak metal-complexed cyanides are measured, while at pH 4.4, strongly complexed iron cyanides are also included. mpg.de The detection limit for this method is reported to be 250 nmol/L. mpg.de

Fluorogenic Derivatization: While not strictly a DAD method, fluorescence detection is a highly sensitive alternative often used with HPLC. These methods involve reacting cyanide with specific reagents to form highly fluorescent products. One common reaction uses 2,3-naphthalenedialdehyde (NDA) and the amino acid taurine (B1682933) to form a fluorescent 1-cyano[f]benzoisoindole (CBI) derivative. nih.govescholarship.orgresearchgate.net This approach offers very low detection limits, reaching approximately 0.1 ng/mL in standard solutions and 30 pmol/mL in urine. ajpp.innih.gov

Table 2: HPLC Analysis of Cyanide via Tetrathionate Derivatization

| Cyanide Species | Reaction pH | Derivatization Conditions | Mean Recovery | Reference |

|---|---|---|---|---|

| Free Cyanide (KCN) | 10 | 90°C, 20 min | 93.1% | mpg.de |

| Iron(II) Cyanide (K₄[Fe(CN)₆]) | 4.4 | 90°C, 12 h | 112.0% | mpg.de |

| Iron(III) Cyanide (K₃[Fe(CN)₆]) | 4.4 | 90°C, 12 h | 87.0% | mpg.de |

| Nickel(II) Cyanide (K₂[Ni(CN)₄]) | 4.4 | 90°C, 12 h | 96.9% | mpg.de |

Synthetic Derivatization for Molecular Scaffold Elaboration

2-Methylbenzoyl cyanide is a valuable intermediate in organic synthesis. chemimpex.com Its acyl cyanide functional group is a versatile handle for constructing more complex molecular frameworks. chemimpex.comwikipedia.org This utility stems from its ability to participate in a variety of chemical transformations, enabling the generation of diverse molecular libraries for further study. chemimpex.com

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to correlate a molecule's chemical structure with its biological activity or physical properties. 2-Methylbenzoyl cyanide serves as a precursor to introduce the 2-methylbenzoyl moiety into different molecular scaffolds. By systematically modifying other parts of the resulting molecule, researchers can probe how different functional groups influence the target property.

For example, the benzoyl group is a common feature in pharmacologically active compounds. In studies on tyrosinase inhibitors, various benzoyl and cinnamoyl piperazine/piperidine amides were synthesized to establish SARs. nih.gov Although these studies did not start specifically with 2-methylbenzoyl cyanide, they illustrate the principle: the core benzoyl structure is attached to different amine scaffolds, and substituents on the aromatic ring are varied to optimize inhibitory activity. nih.gov Similarly, 2-methylbenzoyl cyanide can be reacted with various nucleophiles (alcohols, amines, etc.) to generate a library of esters, amides, and other derivatives. These new compounds, each bearing the constant 2-methylbenzoyl fragment but varying in other functional groups, can then be screened for biological activity, allowing for the elucidation of key structural requirements for efficacy. rsc.orgrsc.org

Preparation of Complex Molecular Architectures and Libraries

The unique reactivity of 2-methylbenzoyl cyanide allows it to be used as a building block for constructing intricate molecular architectures. A notable application involves its use in hetero Diels-Alder reactions to synthesize highly functionalized polycyclic systems. cdnsciencepub.comcdnsciencepub.com

Upon irradiation with light in an acetonitrile (B52724) solution, 2-methylbenzoyl cyanide (3a) undergoes dimerization. cdnsciencepub.comcdnsciencepub.com This dimer can then lose hydrogen cyanide (HCN) to form a cycloadduct (7a). cdnsciencepub.comcdnsciencepub.com This process can also be performed with derivatives of 2-methylbenzoyl cyanide or in the presence of other acyl cyanides to generate mixed adducts in excellent yields. cdnsciencepub.com

These cycloadducts are versatile intermediates that can be further elaborated. For instance, they react with carbon and nitrogen nucleophiles in a tandem addition-cyclization sequence to furnish complex structures such as substituted naphthols and isoquinolones. cdnsciencepub.comcdnsciencepub.com Treatment of the adducts with a strong base like potassium tert-butoxide leads to the formation of isocoumarins. cdnsciencepub.comcdnsciencepub.com This strategy demonstrates how 2-methylbenzoyl cyanide can serve as a key starting material for the efficient synthesis of diverse and complex molecular libraries. cdnsciencepub.com

Table 3: Synthesis of Complex Molecules from 2-Methylbenzoyl Cyanide Derivatives

| Starting Material(s) | Product Type | Yield | Reference |

|---|---|---|---|

| 2-Methylbenzoyl cyanide (photolysis) | Dimer cycloadduct | - | cdnsciencepub.comcdnsciencepub.com |

| 2,6-Disubstituted benzoyl cyanide + 2-methoxy-4-methylbenzoyl cyanide | Mixed cycloadduct | 95% | cdnsciencepub.com |

| 2-Methylbenzoyl cyanide + Acetyl cyanide | Mixed cycloadduct | 50% | cdnsciencepub.com |

| Cycloadduct + Carbon nucleophile | Substituted Naphthol | - | cdnsciencepub.comcdnsciencepub.com |

| Cycloadduct + Nitrogen nucleophile | Substituted Isoquinolone | - | cdnsciencepub.comcdnsciencepub.com |

| Cycloadduct + Potassium tert-butoxide | Isocoumarin (B1212949) | - | cdnsciencepub.comcdnsciencepub.com |

Broader Biological and Environmental Contexts of Organic Cyanide Compounds in Research

General Principles of Cyanide Toxicity and Endogenous Detoxification Pathways

Cyanide is a potent and rapidly acting poison that exerts its toxic effects at the cellular level. nih.govlitfl.com The primary mechanism of cyanide toxicity involves the inhibition of the mitochondrial electron transport chain. centerforhealthsecurity.orgmedicalnewstoday.com Specifically, cyanide binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (complex IV), an essential enzyme in aerobic respiration. litfl.comcenterforhealthsecurity.org This binding prevents cells from utilizing oxygen, leading to a state of "histotoxic hypoxia," where oxygen is present in the blood but cannot be used by the cells to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. litfl.comcenterforhealthsecurity.org This disruption of cellular respiration results in a rapid onset of symptoms, including headache, dizziness, confusion, seizures, and ultimately, if the exposure is significant, death. centerforhealthsecurity.orgmedicalnewstoday.com The central nervous system and the cardiovascular system are particularly vulnerable to cyanide's effects due to their high oxygen demand. centerforhealthsecurity.orgmedicalnewstoday.com

Living organisms possess endogenous detoxification pathways to metabolize and eliminate low levels of cyanide. The primary pathway involves the enzymatic conversion of cyanide to the much less toxic thiocyanate (B1210189) (SCN⁻). nih.govwikipedia.orgum.es This reaction is catalyzed by two key sulfurtransferase enzymes: rhodanese and 3-mercaptopyruvate (B1229277) sulfurtransferase (MST). nih.govnih.gov

Rhodanese , a mitochondrial enzyme, is considered a key player in cyanide detoxification. wikipedia.orgnih.govbenthamdirect.com It facilitates the transfer of a sulfur atom from a sulfur donor, such as thiosulfate, to cyanide, forming thiocyanate. litfl.comwikipedia.org Thiocyanate is then excreted in the urine. litfl.com The availability of a sulfur donor is the rate-limiting step in this detoxification process. litfl.com The activity of rhodanese in a particular tissue reflects that tissue's ability to detoxify cyanide. benthamdirect.comingentaconnect.com